molecular formula C22H15Br3N2O B415117 1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole

1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B415117
M. Wt: 563.1g/mol
InChI Key: SUASTRZIWYNXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound characterized by the presence of multiple bromine-substituted phenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by further bromination to introduce the bromine substituents on the phenyl rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its multiple bromine substituents make it a versatile intermediate for further functionalization .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The pyrazole ring is a common motif in many biologically active compounds, and the presence of bromine atoms can enhance binding affinity to biological targets .

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and advanced coatings. Its unique structure can impart desirable properties to these materials, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to key receptors or enzymes, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole lies in its multiple bromine substituents, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug development and materials science .

Properties

Molecular Formula

C22H15Br3N2O

Molecular Weight

563.1g/mol

IUPAC Name

[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C22H15Br3N2O/c23-17-7-1-14(2-8-17)20-13-21(15-3-9-18(24)10-4-15)27(26-20)22(28)16-5-11-19(25)12-6-16/h1-12,21H,13H2

InChI Key

SUASTRZIWYNXDG-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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